Anupvxrmsnoebs-xjlzvqpfsa-
Description
Based on analogous compounds in and , Compound A may belong to a class of halogenated or amide derivatives with applications in pharmaceuticals or materials science.
Key inferred properties (hypothetical, derived from structurally similar compounds):
- Molecular weight: ~300–350 g/mol (comparable to chlorinated dibenzodioxins in ).
- Functional groups: Likely contains aromatic rings with substituents such as amines, halogens, or sulfonates (consistent with and ).
- Synthetic route: May involve multi-step coupling reactions, as described in and , using catalysts like palladium or carbodiimides.
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-15-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17(2)20(31)8-7-18(3)19-11-12-27(5)21-9-10-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)14-13-26(19,27)4/h18-24,31-33H,1,7-16H2,2-6H3,(H,34,35)/t18-,19-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
ANUPVXRMSNOEBS-XJLZVQPFSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C |
Synonyms |
quadrangularic acid M |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarity
Compound A was compared to three well-characterized analogs (Table 1), selected based on shared functional groups and synthetic pathways.
Table 1: Structural and Physicochemical Comparison
*Note: Compound A data are extrapolated from and .
Key Observations :
- Compound A shares amide functionalization with 4-(Aminomethyl)benzamide hydrochloride but lacks its high aqueous solubility, suggesting hydrophobic substituents .
- Unlike chlorinated dibenzodioxins, Compound A is unlikely to exhibit bioaccumulation due to its hypothesized solubility profile .
- Its synthesis aligns with modern medicinal chemistry practices (e.g., palladium-catalyzed coupling), contrasting with the enzymatic complexity of Plitidepsin .
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